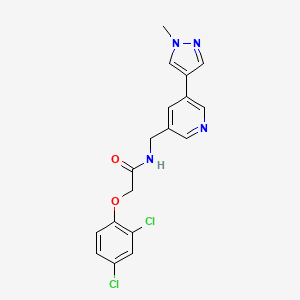

2-(2,4-dichlorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

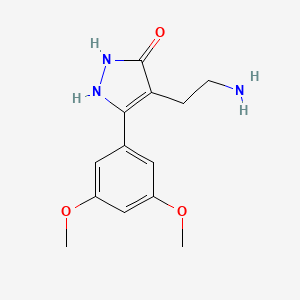

The synthesis of derivatives bearing the pyrazole and pyridone frameworks involves interactions between specific acetamide moieties and various reagents. For instance, the reaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with 3-methyl-1H-pyrazol-5(4H)-one under certain conditions generates pyrazole derivatives. Similarly, pyridinone derivatives are obtained through cyclization reactions involving specific acetamide scaffolds and malononitrile in the presence of catalysts such as piperidine (Arafat et al., 2022).

Molecular Structure Analysis

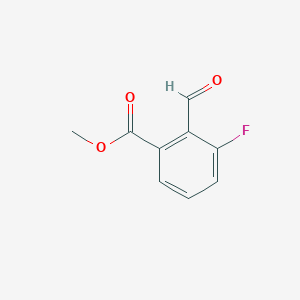

The molecular structure of compounds related to the subject chemical has been elucidated through spectroscopic methods and X-ray crystallography. These analyses reveal the importance of hydrogen bonding and other non-covalent interactions in determining the solid-state structures of these compounds. For example, crystal structures of C,N-disubstituted acetamides show complex hydrogen bond-mediated sheet formations (Narayana et al., 2016).

Chemical Reactions and Properties

Oxidation reactivity of pyridin-2-yl acetamides has been investigated, showing that different oxidants and conditions lead to various products. This highlights the versatile reactivity of the compound under study, which can undergo multiple transformation pathways depending on the experimental setup (Pailloux et al., 2007).

Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

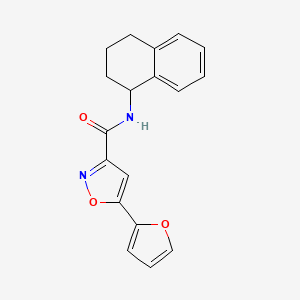

- Hydrogen Bonding and Self Assembly : A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives, which are structurally related to your compound of interest, for their role in forming coordination complexes. These complexes exhibited significant antioxidant activity, highlighting their potential in biochemical applications (Chkirate et al., 2019).

Cytotoxic Activity

- Potential Anticancer Agents : Al-Sanea et al. (2020) investigated derivatives of pyrazol1-yl acetamide, similar to your compound, for anticancer properties. One compound showed notable cancer cell growth inhibition, indicating the potential use of these compounds in cancer research (Al-Sanea et al., 2020).

Chemical Oxidation

- Oxidation Reactivity : Pailloux et al. (2007) described the synthesis and chemical oxidation of compounds structurally akin to the chemical of interest. This research provides insight into the reactivity channels which could be relevant for further chemical or pharmacological investigations (Pailloux et al., 2007).

Synthesis of Novel Compounds

- Innovative Compound Synthesis : Research by Palamarchuk et al. (2019) involved the creation of new compounds using a process that could apply to synthesizing derivatives of your compound. This demonstrates the versatility and potential for creating novel molecules for various scientific applications (Palamarchuk et al., 2019).

Other Applications

- Labeling and Biochemical Analysis : Latli et al. (2015) discussed the synthesis of a novel five-lipoxygenase activity protein inhibitor labeled with carbon-14 and deuterium, which is structurally related to the compound . This highlights its use in biochemical studies and drug development (Latli et al., 2015).

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O2/c1-24-10-14(9-23-24)13-4-12(6-21-8-13)7-22-18(25)11-26-17-3-2-15(19)5-16(17)20/h2-6,8-10H,7,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWUVSSZIXAINI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)

![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)

![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)

![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)